5-Amino-2,3-difluorobenzoic acid 5-Amino-2,3-difluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 874838-32-1
VCID: VC3243794
InChI: InChI=1S/C7H5F2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
SMILES: C1=C(C=C(C(=C1C(=O)O)F)F)N
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12 g/mol

5-Amino-2,3-difluorobenzoic acid

CAS No.: 874838-32-1

Cat. No.: VC3243794

Molecular Formula: C7H5F2NO2

Molecular Weight: 173.12 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2,3-difluorobenzoic acid - 874838-32-1

Specification

CAS No. 874838-32-1
Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
IUPAC Name 5-amino-2,3-difluorobenzoic acid
Standard InChI InChI=1S/C7H5F2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
Standard InChI Key YQXQZKKJAITNKW-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)F)F)N
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)F)F)N

Introduction

5-Amino-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol. It is identified by the CAS number 874838-32-1 and is also known by its PubChem CID 40427037 . This compound is a derivative of benzoic acid, featuring both amino and difluoro substituents on the benzene ring.

Synthesis and Applications

The synthesis of 5-amino-2,3-difluorobenzoic acid typically involves complex organic reactions that require precise conditions and reagents. This compound can be used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or advanced materials. Its unique structure makes it a valuable precursor for various chemical transformations.

Research Findings

Research on 5-amino-2,3-difluorobenzoic acid is focused on its potential applications in organic synthesis and its role as a building block for more complex molecules. Studies have explored its reactivity in various chemical reactions, including condensation reactions and substitutions, to form novel compounds with potential biological or material properties.

Safety and Handling

Handling 5-amino-2,3-difluorobenzoic acid requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures. Detailed safety information can be found in the Material Safety Data Sheet (MSDS) for this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator